molecular formula C26H20ClN3O3S B11585023 (6Z)-3-(2-chlorophenyl)-6-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11585023
M. Wt: 490.0 g/mol
InChI Key: JAIQLJCYNYYEKH-UCQKPKSFSA-N
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a triazolo-thiazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor type depends on the reaction kinetics and the need for precise control over reaction conditions. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(2-CHLOROPHENYL)-6-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its triazolo-thiazole core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H20ClN3O3S

Molecular Weight

490.0 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C26H20ClN3O3S/c1-16-7-9-17(10-8-16)15-33-21-12-11-18(13-22(21)32-2)14-23-25(31)30-24(28-29-26(30)34-23)19-5-3-4-6-20(19)27/h3-14H,15H2,1-2H3/b23-14-

InChI Key

JAIQLJCYNYYEKH-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N4C(=NN=C4S3)C5=CC=CC=C5Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C(=NN=C4S3)C5=CC=CC=C5Cl)OC

Origin of Product

United States

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